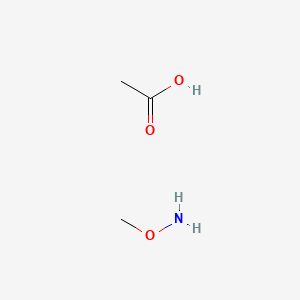
Acetic acid--O-methylhydroxylamine (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid–O-methylhydroxylamine (1/1) is a compound that combines acetic acid and O-methylhydroxylamine in a 1:1 ratio Acetic acid is a simple carboxylic acid with the formula CH₃COOH, known for its pungent smell and sour tasteIt is a derivative of hydroxylamine where the hydroxyl hydrogen is replaced by a methyl group .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of acetic acid–O-methylhydroxylamine involves the O-alkylation of hydroxylamine derivatives. One common method is the O-methylation of acetone oxime followed by hydrolysis of the O-methylated oxime:
(CH3)2CNOCH3+H2O→(CH3)2CO+H2NOCH3
Another method involves the methanolysis of hydroxylamine sulfonates:
H2NOSO3−+CH3OH→H2NOCH3+HSO4−
These reactions typically require specific conditions such as controlled temperatures and the presence of catalysts .
Industrial Production Methods
Industrial production of acetic acid–O-methylhydroxylamine follows similar synthetic routes but on a larger scale. The processes are optimized for efficiency, yield, and cost-effectiveness. Industrial methods often involve continuous flow reactors and advanced purification techniques to ensure high purity of the final product .
化学反応の分析
Types of Reactions
Acetic acid–O-methylhydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: It can be reduced to form simpler compounds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions often require specific conditions such as controlled pH, temperature, and the presence of catalysts .
Major Products
The major products formed from these reactions vary depending on the type of reaction and the conditions used. For example, oxidation may yield different carboxylic acids, while reduction may produce simpler amines .
科学的研究の応用
Acetic acid–O-methylhydroxylamine has several scientific research applications:
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of various chemicals and pharmaceuticals.
作用機序
The mechanism of action of acetic acid–O-methylhydroxylamine involves its interaction with molecular targets such as enzymes and DNA. In biological systems, it can inhibit base excision repair (BER) by covalently binding to apurinic/apyrimidinic (AP) sites in DNA. This inhibition can lead to an increase in DNA strand breaks and apoptosis, making it a potential adjunct in cancer therapy .
類似化合物との比較
Similar Compounds
Hydroxylamine (NH₂OH): A precursor to O-methylhydroxylamine, it has similar reactivity but lacks the methyl group.
Methanol (CH₃OH): Shares the methoxy group but lacks the amino functionality.
N-methylhydroxylamine (CH₃NH₂OH): An isomer of O-methylhydroxylamine with the methyl group attached to the nitrogen instead of the oxygen
Uniqueness
Acetic acid–O-methylhydroxylamine is unique due to its combination of acetic acid and O-methylhydroxylamine, which imparts distinct chemical properties and reactivity. Its ability to inhibit BER and form stable imines makes it valuable in both research and industrial applications .
特性
CAS番号 |
58672-06-3 |
|---|---|
分子式 |
C3H9NO3 |
分子量 |
107.11 g/mol |
IUPAC名 |
acetic acid;O-methylhydroxylamine |
InChI |
InChI=1S/C2H4O2.CH5NO/c1-2(3)4;1-3-2/h1H3,(H,3,4);2H2,1H3 |
InChIキー |
RYUQELPFJLDDEL-UHFFFAOYSA-N |
正規SMILES |
CC(=O)O.CON |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


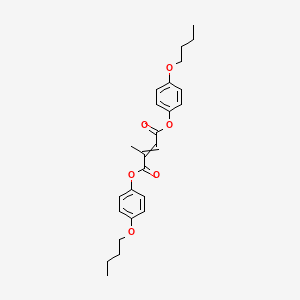
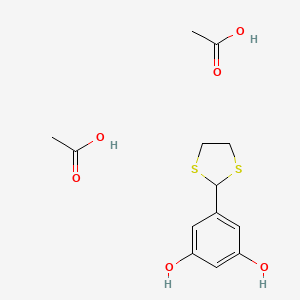
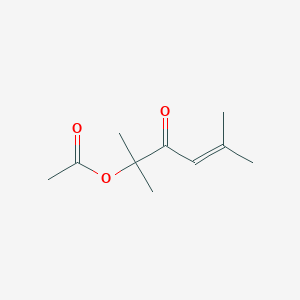

![N-[2-Nitro-4-(2-phenoxypropoxy)phenyl]acetamide](/img/structure/B14616129.png)
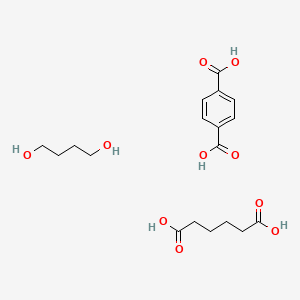
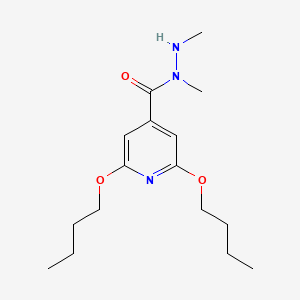
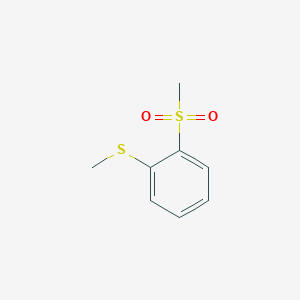
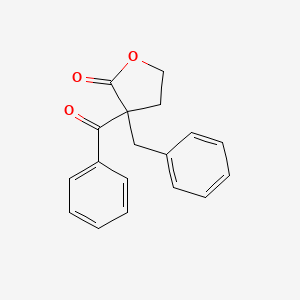
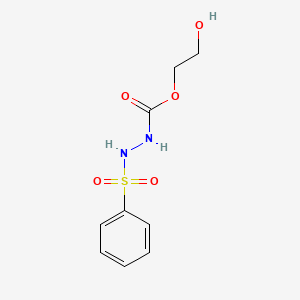
![2,6-Bis[3-(dimethylamino)prop-2-en-1-ylidene]cyclohexan-1-one](/img/structure/B14616166.png)


![2-[(Cyclohexylmethyl)amino]-4,6-diphenylpyridine-3-carbonitrile](/img/structure/B14616180.png)
